3-Phenyl-5-(m-tolyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Scaffold in Advanced Chemical Research
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govmdpi.com This designation stems from its versatile biological activities and its presence in a number of approved pharmaceutical agents. pharmatutor.org The structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its relatively stable aromatic nature, allow for a wide range of chemical modifications, leading to a diverse array of derivatives with varied pharmacological profiles. nih.gov
Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.com For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and functions as a selective COX-2 inhibitor. This highlights the potential of the pyrazole scaffold to be tailored for specific biological targets. The exploration of novel pyrazole derivatives continues to be a vibrant area of research, with scientists investigating their potential in treating a multitude of diseases.
Contextualization of 3-Phenyl-5-(m-tolyl)-1H-pyrazole within Substituted Pyrazole Analogues
This compound belongs to the class of 3,5-diaryl-1H-pyrazoles, which are characterized by the presence of two aryl groups at positions 3 and 5 of the pyrazole ring. The specific nature and substitution pattern of these aryl rings can significantly influence the compound's physicochemical properties and biological activity.
The synthesis of such pyrazoles often proceeds through the condensation of a chalcone (B49325) with hydrazine (B178648). nih.govresearchgate.net Chalcones, which are α,β-unsaturated ketones, can be prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025). wikipedia.orgglobalconference.info In the case of this compound, the likely synthetic precursors would be benzaldehyde and 1-(m-tolyl)ethanone (also known as 3'-methylacetophenone). chemspider.com The resulting chalcone, 1-phenyl-3-(m-tolyl)prop-2-en-1-one, would then undergo cyclization with hydrazine to form the pyrazole ring.
While specific research focusing solely on this compound is not extensively documented in publicly available literature, studies on closely related analogues provide valuable insights. For instance, research on the p-tolyl isomer, 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, has been reported, including its crystal structure analysis. nih.gov Similarly, the synthesis and characterization of other diaryl pyrazoles with various substituents on the phenyl rings have been extensively investigated, contributing to a deeper understanding of the structure-activity relationships within this class of compounds. nih.gov
Table 1: Physicochemical Properties of Related Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | 158.20 | - |
| 3-Phenyl-1H-pyrazole | C9H8N2 | 144.17 | - |
| 3-Methyl-5-p-tolyl-1H-pyrazole | C11H12N2 | 172.23 | Cream color powder |
| 5-(m-Tolyl)-1H-pyrazole-3-carboxylic acid | - | - | - |
Note: Data for this compound is not available. The table presents data for structurally related compounds to provide context. nih.govnih.govchemimpex.combldpharm.com
Scope and Research Focus of the Academic Inquiry on this compound
Given the established biological significance of the pyrazole scaffold and its diaryl derivatives, the academic inquiry into this compound would likely focus on several key areas:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce high-purity this compound would be a primary objective. This would involve optimizing reaction conditions for the initial chalcone formation and subsequent cyclization. atlantis-press.com Detailed characterization using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction would be crucial to confirm its structure and stereochemistry.
Biological Evaluation: A significant research focus would be the investigation of its potential biological activities. Drawing parallels from its analogues, it could be screened for anti-inflammatory, anticancer, antimicrobial, and other pharmacological properties. mdpi.compharmatutor.org Structure-activity relationship (SAR) studies, comparing its activity to isomers like the o-tolyl and p-tolyl derivatives, would provide valuable data for the rational design of more potent and selective compounds.
Material Science Applications: Beyond medicinal chemistry, pyrazole derivatives have shown promise in materials science. The specific substitution pattern of this compound might impart unique photophysical properties, making it a candidate for investigation as a component in organic light-emitting diodes (OLEDs), fluorescent probes, or other advanced materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(3-methylphenyl)-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2/c1-12-6-5-9-14(10-12)16-11-15(17-18-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |
InChI Key |
FKXNTKZZUCPNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Synthesis of 3 Phenyl 5 M Tolyl 1h Pyrazole Derivatives
Foundational Cyclocondensation Reactions for Pyrazole (B372694) Formation
Cyclocondensation reactions represent the classical and most direct route to the pyrazole core. These methods typically involve the reaction of a precursor containing a 1,3-dielectrophilic system with a hydrazine (B178648) derivative.
Synthesis from 1,3-Dicarbonyl Compounds and Hydrazine Derivatives
The Knorr pyrazole synthesis is a venerable and widely used method that involves the condensation of a 1,3-dicarbonyl compound with hydrazine. youtube.comchemhelpasap.comslideshare.net For the specific synthesis of 3-Phenyl-5-(m-tolyl)-1H-pyrazole, the requisite precursor is 1-phenyl-3-(m-tolyl)propane-1,3-dione.
The reaction proceeds by treating this diketone with hydrazine hydrate (B1144303), typically in a solvent like ethanol (B145695) or acetic acid. rsc.orgnih.gov The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by cyclization and dehydration to yield the aromatic pyrazole ring. nih.govjk-sci.com The reaction can often be driven to completion with mild heating. chemhelpasap.com The regioselectivity, which determines the final substitution pattern, is governed by the relative reactivity of the two carbonyl groups in the diketone.
| Precursor 1 | Precursor 2 | Conditions | Product |
| 1-Phenyl-3-(m-tolyl)propane-1,3-dione | Hydrazine Hydrate | Ethanol, Reflux | This compound |
Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
An alternative and highly versatile route to pyrazoles utilizes α,β-unsaturated carbonyl compounds, known as chalcones. mdpi.comorientjchem.org The synthesis of this compound via this method starts from the corresponding chalcone (B49325), (E)-1-phenyl-3-(m-tolyl)prop-2-en-1-one. sigmaaldrich.comchemscene.comsigmaaldrich.com
The reaction with hydrazine hydrate typically proceeds in a solvent such as ethanol. nih.gov The mechanism involves a Michael addition of hydrazine to the β-carbon of the chalcone, which forms a pyrazoline intermediate. mdpi.com This intermediate is subsequently oxidized to the stable aromatic pyrazole. organic-chemistry.org In many cases, air acts as a sufficient oxidant, particularly when the reaction is heated. organic-chemistry.orgresearchgate.net More controlled oxidation can be achieved using specific reagents like sodium persulfate under mechanochemical ball-milling conditions, which offers an environmentally friendly alternative. epa.gov
| Precursor 1 | Precursor 2 | Conditions | Product |
| (E)-1-Phenyl-3-(m-tolyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol, Reflux | This compound |
| (E)-1-Phenyl-3-(m-tolyl)prop-2-en-1-one | Hydrazine Hydrate, Sodium Persulfate | Ball-milling, Solvent-free | This compound |
Synthesis from Acetylenic Ketones
The reaction of acetylenic ketones with hydrazines offers a direct pathway to pyrazoles, often with high regioselectivity and excellent yields. researchgate.netsemanticscholar.org This method circumvents the need for a separate oxidation step that is sometimes necessary when starting from chalcones.
To prepare this compound, the required starting material is 1-phenyl-3-(m-tolyl)prop-2-yn-1-one. When this acetylenic ketone is reacted with hydrazine, the pyrazole is formed directly through a sequence of Michael addition and intramolecular cyclization. researchgate.net The high degree of regioselectivity is a significant advantage of this approach. researchgate.netsemanticscholar.org
| Precursor 1 | Precursor 2 | Conditions | Product |
| 1-Phenyl-3-(m-tolyl)prop-2-yn-1-one | Hydrazine Hydrate | Ethanol, Room Temperature or Heat | This compound |
Synthesis from Vinyl Ketones and Vinyl Ketones with Leaving Groups
Vinyl ketones and their derivatives are also valuable precursors for pyrazole synthesis. researchgate.netnih.gov The reaction of methyl vinyl ketone with N-aryl hydrazones, for instance, has been shown to produce 1,3,5-trisubstituted pyrazoles. researchgate.net For the synthesis of the target compound, a suitable precursor would be a β-halovinyl ketone, such as 3-chloro-1-phenyl-3-(m-tolyl)prop-2-en-1-one.
The reaction with hydrazine would proceed via an initial nucleophilic substitution of the halide, followed by intramolecular cyclization and dehydration to furnish the pyrazole ring. This method can offer good control over the regiochemical outcome. Another approach involves the reaction of vinyl sulfonyl fluorides with diazo compounds in a (3+2) cycloaddition, which proceeds through Michael addition and elimination of sulfur dioxide gas. organic-chemistry.org
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrazoles has benefited significantly from the development of transition-metal catalyzed reactions.
Transition-Metal Catalyzed Routes (e.g., Iron, Copper, Silver)
Transition metals like iron, copper, and silver have proven to be effective catalysts for various pyrazole-forming reactions. acs.orgnih.gov
Iron Catalysis: Iron catalysts, such as FeCl₃, have been explored for pyrazole synthesis, although sometimes they are found to be less effective than other metals for specific transformations. acs.org However, iron-catalyzed reactions of enaminones with sulfonyl hydrazides have been reported. acs.org
Copper Catalysis: Copper catalysts, like CuO and Cu(OTf)₂, are versatile and have been used in several pyrazole synthesis strategies. organic-chemistry.org For instance, copper catalyzes the three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids to form 1,4-diketones, which are precursors to various heterocycles including pyrazoles. organic-chemistry.org Copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines with alkynes is another effective method. organic-chemistry.org
Silver Catalysis: Silver catalysts, such as Ag₂CO₃ and Ag(I) salts, have shown significant promise. nih.govnih.gov Silver(I) can catalyze the facile formation of pyrazoles from propargyl N-sulfonylhydrazones under mild conditions. nih.gov A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes also provides a route to pyrazoles with excellent functional group tolerance. organic-chemistry.org For instance, the reaction of a pyrazole with a propargyl acetate (B1210297) in the presence of a Ag(I) catalyst can yield complex pyrazole-containing structures. nih.gov
| Catalytic System | Precursors | Reaction Type | Product Class |
| Copper(II) Oxide | α-Ketoaldehyde, 1,3-Dicarbonyl, Boronic Acid | Three-component reaction | 1,4-Diketone (Pyrazole Precursor) organic-chemistry.org |
| Silver(I) salts | Propargyl N-sulfonylhydrazone | Cyclization | Substituted Pyrazoles nih.gov |
| Silver-mediated | N-isocyanoiminotriphenylphosphorane, Alkyne | [3+2] Cycloaddition | Substituted Pyrazoles organic-chemistry.org |
Organocatalysis and Metal-Free Synthetic Strategies
The move away from metal catalysts, which can be toxic and costly, has led to the development of organocatalytic and metal-free approaches for pyrazole synthesis. These methods often rely on the use of small organic molecules to catalyze reactions, offering a more sustainable alternative.
A notable metal-free approach involves the temperature-controlled divergent synthesis of pyrazoles. For instance, the synthesis of 5-phenyl-3-(m-tolyl)-1H-pyrazole, an isomer of the target compound, has been achieved under transition-metal-catalyst- and oxidant-free conditions. nih.gov This method provides a clean route to diarylpyrazoles, avoiding residual metal contamination in the final product. The reaction conditions for this type of synthesis are summarized in the table below.
| Starting Materials | Conditions | Product | Yield | Reference |
| (E)-1-phenyl-3-(m-tolyl)prop-2-en-1-one and hydrazine hydrate | Toluene (B28343), 110 °C, 12 h | 5-phenyl-3-(m-tolyl)-1H-pyrazole | 74% | nih.gov |
| (E)-1-phenyl-3-(m-tolyl)prop-2-en-1-one and tosylhydrazine | Toluene, 110 °C, 12 h | 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole | 91% | nih.gov |
Nanocatalysis in Pyrazole Synthesis
Nanocatalysis has emerged as a powerful tool in organic synthesis, offering high efficiency, selectivity, and recyclability. Nanoparticles, with their high surface-area-to-volume ratio, provide numerous active sites for catalysis, often leading to enhanced reaction rates and yields under milder conditions.
For the synthesis of pyrazole derivatives, various nanocatalysts have been employed. For example, a novel and reusable nanomagnetic catalyst, Fe2O3@SiO2/In2O3, has been synthesized and used for the preparation of 5-amino-pyrazole-4-carbonitrile derivatives. researchgate.net Another approach utilizes a CuO/SBA-15 nanocomposite for the solvent-free, microwave-assisted synthesis of chromeno[4,3-c]pyrazol-4(1H)-ones. clockss.org These methods highlight the potential of nanocatalysts to facilitate pyrazole synthesis in a more sustainable manner. While a specific example for this compound is not detailed, the general applicability of these catalysts to the synthesis of 3,5-diarylpyrazoles is evident.
| Catalyst | Reaction Type | Substrates | Conditions | Product Type | Reference |
| Fe2O3@SiO2/In2O3 | Three-component reaction | Aromatic aldehyde, malononitrile, phenylhydrazine (B124118) | Solvent-free, 80 °C | 5-Amino-pyrazole-4-carbonitriles | researchgate.net |
| CuO/SBA-15 | Cyclization | 3-[1-(phenylhydrazono)ethyl]chromen-2-ones | Solvent-free, microwave | Chromeno[4,3-c]pyrazol-4(1H)-ones | clockss.org |
| Tannic acid-functionalized Fe3O4@SiO2 | Three-component reaction | 5-((aryldiazenyl)-2-hydroxybenzaldehyde, malononitrile, p-tolylhydrazine | H2O/EtOH, 80 °C | 5-Amino-3-aryl-1-(p-tolyl)-1H-pyrazole-4-carbonitriles | nih.gov |
Green Chemistry Principles Applied to the Synthesis of this compound Analogues
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The application of these principles to pyrazole synthesis has led to the development of cleaner and more efficient methodologies.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has become a popular energy source in organic synthesis due to its ability to rapidly heat reactions, leading to significantly reduced reaction times, increased yields, and often cleaner product profiles compared to conventional heating methods. clockss.org
The synthesis of 3,5-diarylpyrazoles and their precursors, pyrazolines, has been effectively achieved using microwave assistance. For instance, the condensation of chalcones with hydrazine hydrate under microwave irradiation provides a rapid and efficient route to 3,5-diaryl-2-pyrazolines. clockss.org A one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine derivatives, which can be analogous to pyrazole synthesis, has also been reported under microwave conditions, highlighting the versatility of this technique. clockss.org
| Starting Materials | Conditions | Product Type | Yield Range | Reaction Time | Reference |
| Chalcones and hydrazine hydrate | Acetic acid, microwave (350 W) | 3,5-Diaryl-2-pyrazolines | High | 3-5 min | clockss.org |
| 2-Aminothiazole, aromatic aldehydes, ethyl acetoacetate | Acetic acid, microwave (350 W), 80 °C | Thiazolo[3,2-a]pyrimidines | 89% (for phenyl derivative) | 30 min | clockss.org |
| 3-[1-(phenylhydrazono)ethyl]chromen-2-ones | CuO/SBA-15, solvent-free, microwave | Chromeno[4,3-c]pyrazol-4(1H)-ones | Good to excellent | Short | clockss.org |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions reduce environmental pollution, lower costs, and simplify purification processes.
The synthesis of pyrazole derivatives under solvent-free conditions has been successfully demonstrated. For example, the cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-ones to form chromenopyrazoles has been achieved using a CuO/SBA-15 catalyst under solvent-free microwave irradiation. clockss.org This method offers high yields and short reaction times, showcasing the benefits of combining solvent-free conditions with microwave assistance.
Deep Eutectic Solvents (DES) as Green Reaction Media
Deep eutectic solvents (DESs) are emerging as promising green alternatives to traditional organic solvents. They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a significantly lower melting point than its individual components. DESs are often biodegradable, non-toxic, and inexpensive.
The use of DESs has been explored for the synthesis of pyrazole derivatives. A simple and cost-effective method for the synthesis of 4,5-dihydro-1H-pyrazole derivatives from 1,3-diphenyl-2-propen-1-ones and phenylhydrazine has been developed using a choline (B1196258) chloride:glycerol (1:2) deep eutectic solvent as both the reaction medium and catalyst. bhu.ac.in This approach avoids the use of toxic catalysts and volatile solvents, providing a greener route to pyrazoline precursors of pyrazoles.
| Deep Eutectic Solvent | Reactants | Product Type | Advantages | Reference |
| Choline chloride:glycerol (1:2) | 1,3-Diphenyl-2-propen-1-ones, phenylhydrazine | 1,3,5-Trisubstituted 2-pyrazolines | Avoids toxic catalysts and volatile solvents, good yields, simple workup | bhu.ac.in |
Other Sustainable Methodologies (e.g., Grinding Techniques)
Mechanochemistry, particularly the use of grinding techniques, offers a solvent-free and energy-efficient method for conducting chemical reactions. By grinding solid reactants together, often in the absence of any solvent, chemical transformations can be induced.
A catalyst-free, one-pot, three-component synthesis of polysubstituted amino pyrazoles has been developed using a simple grinding method. isca.me This procedure involves grinding aromatic aldehydes, malononitrile, and phenylhydrazine together, where the phenylhydrazine itself acts as a Brønsted base catalyst. This method is highly efficient, environmentally friendly, and provides excellent yields in a short amount of time.
| Reactants | Conditions | Product Type | Yield (for p-tolyl derivative) | Reaction Time | Reference |
| Aromatic aldehydes, malononitrile, phenylhydrazine | Simple grinding | 5-Amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitriles | 76% | 5-7 min | isca.me |
One-Pot and Multicomponent Reaction Strategies for Pyrazole Synthesis
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazoles from simple precursors in a single operation. mdpi.comrsc.org These strategies are prized for their ability to reduce reaction times, minimize waste, and simplify purification processes compared to traditional multi-step syntheses. mdpi.comresearchgate.net
The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the foundation for many MCRs. beilstein-journals.org Modern MCRs often generate the 1,3-dicarbonyl intermediate in situ before cyclization. beilstein-journals.orgmdpi.com For instance, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine, often facilitated by a catalyst to drive the reaction forward efficiently. beilstein-journals.org Various catalysts, including nano-ZnO, Yb(PFO)₃, and even enzymes, have been employed to improve yields and reaction conditions. beilstein-journals.orgnih.govnih.gov Green chemistry principles are also being integrated, with many MCRs now developed to run in environmentally benign solvents like water or under solvent-free conditions. rsc.orgnih.govthieme-connect.com
A notable five-component reaction for synthesizing highly substituted pyrano[2,3-c]pyrazoles involves reacting aldehydes, malononitrile, hydrazine hydrate, ethyl 4-chloro-3-oxobutanoate, and 5-methyl-1,3,4-thiadiazole-2-thiol, catalyzed by montmorillonite (B579905) K10. mdpi.com Another innovative approach uses a three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides to produce 3-trifluoromethylpyrazoles in a metal-free process. rsc.org These examples highlight the versatility of MCRs in constructing diverse pyrazole-containing scaffolds.
Below is a table summarizing various multicomponent strategies for pyrazole synthesis.
Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Components | Catalyst/Conditions | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Mild and highly efficient catalyst. beilstein-journals.org | beilstein-journals.org |
| Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO | 1,3,5-substituted pyrazoles | Green protocol, excellent yield (95%), short reaction time. mdpi.comnih.gov | mdpi.comnih.gov |
| Aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine / Water, RT | Pyrano[2,3-c]pyrazoles | Time-efficient, aqueous medium, high yields (85-93%). mdpi.com | mdpi.com |
| Phenyl hydrazines, Nitroolefins, Benzaldehydes | Immobilized Lipase (TLL@MMI) | 1,3,5-trisubstituted pyrazoles | Regioselective, one-pot, enzymatic catalysis. nih.govacs.org | nih.govacs.org |
| Terminal alkynes, Aldehydes, Hydrazines, Iodine | n-BuLi, then I₂, then hydrazine | 3,5-disubstituted pyrazoles | One-pot preparation with high regioselectivity. acs.org | acs.org |
Polymer-Supported Reagents and Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) offers significant advantages for the preparation of pyrazole libraries, primarily by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. thieme-connect.comwisdomlib.org In this methodology, one of the starting materials is immobilized on a polymer support, and subsequent reactions are carried out. After the final step, the desired pyrazole product is cleaved from the resin. acs.orgacs.org
A common approach involves attaching a β-oxo ester to a Wang resin. thieme-connect.com This resin-bound ester can then undergo a Knoevenagel condensation with an aldehyde, followed by cyclization with a hydrazine derivative. thieme-connect.com This method allows for the creation of trisubstituted pyrazole carboxylic acids, which are versatile synthons for further combinatorial chemistry. thieme-connect.com
Another strategy utilizes resin-immobilized β-ketoamides as starting materials. acs.orgacs.orgnih.gov These are reacted with aryl or alkyl hydrazines and Lawesson's reagent to form a resin-bound 5-aminopyrazole, which is then cleaved from the support using an acid like trifluoroacetic acid (TFA). acs.orgacs.orgnih.gov This method is general, mild, and effectively avoids issues with byproducts encountered in solution-phase synthesis. acs.org
The use of polymer-supported reagents, such as polymer-bound p-toluenesulfonic acid (PTSA), also aligns with green chemistry principles by facilitating catalyst recovery and reuse. thieme-connect.com
Table 2: Solid-Phase Synthesis (SPS) Strategies for Pyrazoles
| Starting Material on Resin | Key Reagents | Product Type | Cleavage Agent | Key Features | Reference(s) |
|---|---|---|---|---|---|
| β-oxo esters (Wang resin) | Aldehydes, Phenylhydrazines | Trisubstituted pyrazole carboxylic acids | Not specified | Creates versatile scaffolds for further synthesis. thieme-connect.com | thieme-connect.com |
| β-ketoamides | Alkyl/Aryl hydrazines, Lawesson's reagent | 5-N-alkyl/arylamino pyrazoles | TFA | General, mild, and avoids solution-phase byproducts. acs.orgacs.orgnih.gov | acs.orgacs.orgnih.gov |
| N-protected amino acid | Acetic anhydride, Alkynes | N-unsubstituted pyrazoles | Traceless cleavage | Support acts as a protecting group; high overall yields. nih.gov | nih.gov |
Strategies for Regioselective Synthesis of this compound and its Analogues
A critical challenge in the synthesis of asymmetrically substituted pyrazoles like this compound is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to a mixture of two regioisomers. Consequently, numerous strategies have been developed to achieve high regioselectivity.
One effective method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. thieme.de A modern variant involves the in situ generation of diazo compounds from N-tosylhydrazones, which then react with alkyne surrogates like unactivated bromovinyl acetals. thieme.dethieme-connect.comthieme.de This approach provides excellent regiocontrol and access to a wide range of 3,5-disubstituted pyrazoles in high yields. thieme-connect.com The reaction conditions, particularly the choice of base and solvent, can be optimized to maximize yield and selectivity. thieme-connect.com
Another strategy involves the reaction of hydrazones with α-bromo ketones or phenacyl bromides. acs.org For instance, reacting benzal hydrazone with a substituted phenacyl bromide can yield 3,5-diarylpyrazoles. The proposed mechanism suggests that the reaction proceeds through a specific pathway that favors the formation of the 3,5-disubstituted isomer over other possibilities. acs.org
Flow chemistry has also emerged as a powerful tool for regioselective pyrazole synthesis. A continuous-flow process reacting terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides and subsequent reaction with hydrazines, yields 1,3,5-trisubstituted pyrazoles with good regioselectivity under mild conditions. mdpi.com
Table 3: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles
| Reactant 1 | Reactant 2 | Conditions | Product | Regioselectivity | Reference(s) |
|---|---|---|---|---|---|
| N-Tosylhydrazones | Bromovinyl acetals | K₂CO₃, Refluxing THF | 3,5-disubstituted pyrazoles | Single regioisomer observed. thieme-connect.com | thieme.dethieme-connect.comthieme.de |
| Terminal Alkynes, Aldehydes | Hydrazines, I₂ | One-pot, n-BuLi | 3,5-disubstituted pyrazoles | High regioselectivity. acs.org | acs.org |
| Hydrazones of aryl aldehydes | Substituted acetophenones | DMSO/cat. I₂/cat. HCl | 3,5-diarylpyrazoles | Good to excellent yield. acs.org | acs.org |
| Vinylidene keto esters | Hydrazine derivatives | Flow chemistry | Pyrazole-4-carboxylates | Excellent regioselectivity (e.g., 98:2). mdpi.com | mdpi.com |
Synthetic Modifications and Derivatization Strategies of the this compound Core
Once the core this compound structure is synthesized, further modifications can be made to fine-tune its properties. These derivatizations can occur at the N1 nitrogen, the C4 carbon of the pyrazole ring, or on the appended phenyl and tolyl rings. nih.gov
The N1 position of the pyrazole ring is a common site for derivatization. For example, reaction with various electrophiles can introduce alkyl, aryl, or acyl groups. The synthesis of 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile highlights the introduction of a p-tolyl group at the N1 position, demonstrating how changing the substituent at this site can be explored for structure-activity relationship studies. nih.gov
The C4 position, being a nucleophilic carbon, is amenable to electrophilic substitution reactions. The Vilsmeier-Haack reaction, for instance, can introduce a formyl group (CHO) at the C4 position, creating pyrazole-4-carbaldehydes. nih.govrsc.org These aldehydes are valuable intermediates for further transformations, such as condensation reactions to form Schiff bases or other complex heterocyclic systems. nih.gov Similarly, C-acylation at the C4 position of pyrazol-5-ones is a well-established method for introducing aroyl groups, which are useful as extractants for metal ions. rsc.org
Modifications can also be made to the phenyl and tolyl rings through standard aromatic substitution reactions, provided the pyrazole core is stable to the reaction conditions. For example, a nitro group on the phenyl ring can be reduced to an amine, which then serves as a handle for amide coupling with various carboxylic acids, leading to a library of diverse derivatives. nih.gov Furthermore, the pyrazole core itself can be used as a building block in more complex constructions, such as the synthesis of pyrazole-based microporous organic polymers (MOPs) for applications in materials science. acs.org
Comprehensive Structural Elucidation and Conformational Analysis of 3 Phenyl 5 M Tolyl 1h Pyrazole
Advanced Spectroscopic Characterization
Advanced spectroscopic methods are indispensable for the detailed structural elucidation of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the connectivity of atoms, functional groups, and electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of 3-Phenyl-5-(m-tolyl)-1H-pyrazole provides valuable information about the number and types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of a related compound, 5-(3-Methylbenzyl)-3-(m-tolyl)-1H-pyrazole, the signals for the aromatic protons of the m-tolyl and phenyl groups, as well as the pyrazole (B372694) ring proton, are observed in the downfield region, typically between δ 7.0 and 8.0 ppm. rsc.org The methyl group protons of the tolyl substituent would appear as a singlet in the upfield region, around δ 2.3-2.4 ppm. rsc.org The pyrazole N-H proton usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methine proton on the pyrazole ring typically shows a singlet around δ 6.3-6.4 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for a Structurally Similar Compound, 5-(3-Methylbenzyl)-3-(m-tolyl)-1H-pyrazole
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.06-7.50 | Multiplet |
| Pyrazole CH | 6.36 | Singlet |
| Benzyl CH₂ | Not Applicable | Not Applicable |
| Methyl CH₃ | 2.33, 2.37 | Singlet |
Data is for a structurally related compound and serves as a representative example. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Aromatic and pyrazole ring carbons in this compound are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. For the analogous 5-(3-Methylbenzyl)-3-(m-tolyl)-1H-pyrazole, the carbon signals appear in a range of approximately δ 122 to 139 ppm, with the methyl carbons appearing at a much higher field, around δ 21 ppm. rsc.org The specific chemical shifts of the pyrazole ring carbons are sensitive to the substituents on the ring. researchgate.net
Table 2: ¹³C NMR Spectroscopic Data for a Structurally Similar Compound, 5-(3-Methylbenzyl)-3-(m-tolyl)-1H-pyrazole
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic/Pyrazole C | 122.6-138.4 |
| Methyl C | 21.4, 21.5 |
Data is for a structurally related compound and serves as a representative example. rsc.org
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This would be particularly useful for assigning the protons within the phenyl and m-tolyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. nih.govresearchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibration of the pyrazole ring is typically observed in the region of 3100-3500 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings are expected in the 1400-1600 cm⁻¹ region. mdpi.com The C-H bending vibrations of the aromatic rings give rise to bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.
Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch | 3100-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=C and C=N Stretch | 1400-1600 |
| C-H Bend (Aromatic) | <1000 |
Data represents typical ranges for pyrazole-containing compounds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions. These transitions are typically observed in the 200-400 nm range. The exact position and intensity of these bands are influenced by the extent of conjugation in the molecule and the nature of the substituents. semanticscholar.orgscispace.com Solvents of different polarities can also cause shifts in the absorption maxima (solvatochromism), providing further information about the electronic nature of the ground and excited states. semanticscholar.org Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic transitions observed in the UV-Vis spectrum. scispace.comresearchgate.net
Table 4: Expected UV-Vis Absorption for Phenyl-Pyrazole Systems
| Transition Type | Wavelength Range (nm) |
| π → π* | 200-400 |
Data represents a typical range for compounds with similar chromophores. semanticscholar.orgscispace.com
Mass Spectrometry (MS) and Fragmentation Pattern Analysis
Specific mass spectrometry fragmentation data for this compound is not available in the reviewed literature. High-resolution mass spectrometry has confirmed the molecular formula for the related tautomer, 5-phenyl-3-(m-tolyl)-1H-pyrazole, but a detailed analysis of its fragmentation pathways has not been published. Generally, the fragmentation of pyrazole rings involves the loss of HCN and N₂. researchgate.net For aryl-substituted pyrazoles, fragmentation would also likely involve characteristic cleavages of the phenyl and tolyl groups.
X-ray Crystallography and Solid-State Structural Determination
A crystallographic information file (CIF) detailing the single-crystal X-ray diffraction analysis of this compound has not been deposited in the primary crystallographic databases. Consequently, a definitive determination of its solid-state structure and associated parameters is not possible.
Crystal Data and Unit Cell Parameters
There is no published crystallographic data, including unit cell dimensions (a, b, c, α, β, γ), crystal system, space group, or volume (V), for this compound.
Molecular Conformation and Dihedral Angles of Aryl Substituents
Without X-ray diffraction data, the specific molecular conformation, including the dihedral angles between the pyrazole core and the phenyl and m-tolyl rings, remains undetermined. In similar diaryl pyrazole structures, such as the p-tolyl isomer, significant twisting between the aromatic rings is observed to minimize steric hindrance. nih.gov
Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of the intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group and potential π-π stacking between the aromatic rings, is not possible without crystal structure data. The self-association of pyrazole derivatives in the solid state is known to be influenced by these non-covalent interactions, leading to dimers, trimers, or extended chains. mdpi.com
Polymorphism and Crystal Engineering Studies
There are no reports on polymorphism or crystal engineering studies for this compound in the reviewed scientific literature. Such studies are contingent on the initial successful crystallization and structural determination of the compound.
Theoretical and Computational Investigations of 3 Phenyl 5 M Tolyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 3-Phenyl-5-(m-tolyl)-1H-pyrazole. These methods provide detailed information about the molecule's geometry, electronic structure, and vibrational modes.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional conformation. derpharmachemica.com This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
For similar pyrazole (B372694) derivatives, studies have shown that the pyrazole ring itself is essentially planar. nih.gov The phenyl and tolyl rings attached to the pyrazole core are typically twisted out of the plane of the pyrazole ring. For instance, in a related compound, ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, the pyrazole ring forms dihedral angles of 39.74 (8)° and 60.35 (8)° with the phenyl and toluene (B28343) rings, respectively. researchgate.net The planarity of the molecular framework can be influenced by the introduction of different substituent groups. mdpi.com
Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-N Bond Lengths | ~1.35 - 1.38 Å |
| C-C Bond Lengths (Aromatic) | ~1.39 - 1.41 Å |
| N-N Bond Length | ~1.36 Å |
| C-N-N Bond Angle | ~105 - 110° |
| C-C-N Bond Angle | ~120 - 130° |
Note: The values presented are typical ranges for pyrazole derivatives and may vary for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For pyrazole derivatives, the HOMO is often located on the phenyl and pyrazole rings, while the LUMO can be distributed across the entire molecule, including the substituent rings. mdpi.comresearchgate.net In one study on a similar pyrazole derivative, the HOMO-LUMO energy gap was calculated to be small, indicating high chemical reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For pyrazole derivatives, the MEP map typically shows the most negative potential (red) around the nitrogen atoms of the pyrazole ring, indicating their role as the primary sites for electrophilic attack. The hydrogen atoms of the N-H group and other C-H bonds usually show positive potential (blue), making them susceptible to nucleophilic interactions. derpharmachemica.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in understanding intramolecular interactions and the stability of the molecule. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding orbital with an adjacent empty anti-bonding orbital.
Vibrational Frequency Analysis
Vibrational frequency analysis is used to identify the characteristic vibrational modes of a molecule. Theoretical calculations of vibrational frequencies using DFT can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. The calculated frequencies are often scaled by a factor to account for the approximations in the computational methods and to improve agreement with experimental values.
For pyrazole derivatives, characteristic vibrational frequencies include C-H stretching vibrations of the aromatic rings (typically in the 3100-3000 cm⁻¹ region), C=C stretching of the aromatic rings (around 1625–1430 cm⁻¹), and pyrazole ring deformations (observed at various frequencies, for example, around 634 cm⁻¹). derpharmachemica.com The agreement between calculated and experimental vibrational frequencies provides strong evidence for the optimized molecular structure. derpharmachemica.com
Table 3: Selected Calculated and Experimental Vibrational Frequencies for a Pyrazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3062 | 3061 |
| Aromatic C=C stretch | 1580 | 1597 |
| Pyrazole ring deformation | 640 | 634 |
Note: These are examples from a related pyrazole compound and may differ for the specific title compound.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, are crucial for understanding the crystal packing and supramolecular chemistry of a compound. The NCI analysis generates plots that show surfaces corresponding to different types of non-covalent interactions.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation have become indispensable tools in drug discovery and development, offering insights into molecular interactions that are often difficult to study through experimental methods alone. For pyrazole derivatives, including this compound, these computational techniques are crucial for understanding their potential as therapeutic agents by elucidating their binding mechanisms, conformational stability, and the dynamics of their interactions with biological targets.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is instrumental in understanding the structure-activity relationships of pyrazole-based compounds by identifying key binding modes and intermolecular interactions that govern their biological activity. researchgate.net
The process begins with the preparation of both the ligand and the receptor. The three-dimensional structure of the target protein is often obtained from crystallographic data from the Protein Data Bank (PDB). rsc.org This receptor model is then prepared for docking by removing non-essential components like water molecules, adding polar hydrogen atoms, and assigning partial charges to create an accurate model for simulation. rsc.org The 3D structure of the ligand, such as this compound, is constructed and its energy is minimized using force fields like the standard Tripos molecular mechanics force field or through quantum chemical methods like Density Functional Theory (DFT). mdpi.comresearchgate.net
Software packages like AutoDock are commonly employed for docking studies of pyrazole derivatives. rsc.org These programs use algorithms, such as the Lamarckian Genetic Algorithm (LGA), to explore a multitude of possible binding conformations of the ligand within the active site of the receptor. rsc.org The algorithm generates various docked poses, which are then scored based on their predicted binding energy, allowing researchers to identify the most favorable and stable ligand-receptor complex. rsc.org
Studies on structurally related 1,3,5-trisubstituted-1H-pyrazole derivatives have successfully used these methodologies to probe interactions with various protein targets. For instance, docking studies have elucidated the binding modes of pyrazole inhibitors with targets such as the anti-apoptotic protein Bcl-2, p38α mitogen-activated protein kinase (MAPK), epidermal growth factor receptor (EGFR), and carbonic anhydrase isoenzymes (hCA I and II). rsc.orgmdpi.comresearchgate.netnih.gov The analysis of these docked complexes reveals crucial interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that are essential for potent inhibitory activity. researchgate.net
Table 1: Examples of Molecular Docking Methodologies Applied to Pyrazole Derivatives
| Target Protein | Software/Algorithm | Key Findings/Interactions Analyzed | Source |
|---|---|---|---|
| Bcl-2 | AutoDock 4.2, Lamarckian Genetic Algorithm (LGA) | Evaluation of binding modes and affinities within the protein's active sites. | rsc.org |
| p38α MAPK | Not specified | Insight into structure-activity relationships of fused pyrazole inhibitors. | mdpi.com |
| EGFR | Not specified | Identification of interactions like Pi-anion and Pi-Pi T-shaped bonds with key residues. | researchgate.net |
| hCA I & hCA II | Not specified | Comparison of binding modes with reference inhibitors to understand inhibitory effects. | nih.gov |
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of the ligand-receptor complex. MD simulations model the physical movements of atoms and molecules over time, offering critical information on the conformational stability of the complex. nih.govresearchgate.net
The most stable docked conformation of the pyrazole derivative within the protein's active site serves as the starting point for the MD simulation. researchgate.net The simulation is run for a specific duration (e.g., nanoseconds), during which the trajectory of the complex is calculated by solving Newton's equations of motion. This process allows researchers to observe how the ligand and protein interact and adapt to each other's presence in a simulated physiological environment. researchgate.net
The stability of the pyrazole-protein complex throughout the simulation is a key indicator of a viable binding interaction. nih.gov This stability is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. Further analysis can involve the Root Mean Square Fluctuation (RMSF) to identify which parts of the protein or ligand are more flexible or rigid during the interaction.
For example, MD simulations have been used to explore the binding mode of pyrazole-containing imide derivatives with the Hsp90α protein and to validate the stability of pyrazole-carboxamide sulfonamides within the active site of carbonic anhydrase. nih.govresearchgate.net These simulations confirm whether the key interactions predicted by docking are maintained over time, thus validating the proposed binding hypothesis.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Pyrazole Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole scaffolds, QSAR studies are vital for guiding the rational design of new derivatives with optimized pharmacological properties. researchgate.net These models are developed by correlating molecular descriptors—numerical values that describe the physicochemical properties of a molecule—with experimentally measured biological activity, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov
QSAR methodologies can be broadly categorized into 2D and 3D approaches.
2D-QSAR: These models use descriptors derived from the two-dimensional representation of molecules. Statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are employed to build the QSAR model. nih.gov The development and validation of these models often adhere to strict guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure their reliability and predictive power. nih.gov Successful 2D-QSAR models for pyrazole derivatives have been developed to predict anti-cancer activity against various cell lines, with high correlation coefficients (R²) and cross-validation coefficients (Q²) indicating a robust and predictive model. researchgate.netnih.gov
3D-QSAR: These more advanced models consider the three-dimensional structures of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. mdpi.comresearchgate.net CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com The resulting 3D contour maps visually represent regions where modifying the molecule's structure (e.g., adding bulky or electron-donating groups) is likely to increase or decrease its biological activity. mdpi.com
By integrating QSAR predictions with molecular docking and experimental validation, researchers can prioritize lead compounds, guide structural modifications, and accelerate the discovery of novel pyrazole-based therapeutics with enhanced potency and improved drug-like properties. researchgate.net
Table 2: QSAR Methodologies and Models for Pyrazole Scaffolds
| QSAR Type | Methodology | Application/Target | Key Statistical Parameters | Source |
|---|---|---|---|---|
| 2D-QSAR | Principal Component Analysis (PCA), Partial Least Squares (PLS) | Anti-cancer activity prediction against multiple cancer cell lines (PC-3, K562, etc.) | R², Q², pIC₅₀ | nih.gov |
| 2D-QSAR | DFT and Kennard-Stone algorithm | EGFR inhibitors | R²train = 0.9816, Q² = 0.9668, R²test = 0.6952 | researchgate.net |
| 3D-QSAR | CoMFA, CoMSIA | p38α MAPK inhibitors | Correlation of steric, electrostatic, and hydrophobic fields with activity. | mdpi.com |
| 3D-QSAR | CoMFA, CoMSIA | EGFR inhibitors | CoMFA_ES (Q² = 0.664), CoMSIA_SHA (Q² = 0.614) | researchgate.net |
Mechanistic Studies of Chemical Reactions Involving 3 Phenyl 5 M Tolyl 1h Pyrazole and Its Precursors
Proposed Reaction Pathways and Intermediates in Pyrazole (B372694) Synthesis
The most prevalent method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine (B178648). beilstein-journals.orgmdpi.com For 3-Phenyl-5-(m-tolyl)-1H-pyrazole, the logical precursor is 1-phenyl-3-(m-tolyl)propane-1,3-dione.
The generally accepted mechanism proceeds through several key steps:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-diketone. This forms a carbinolamine intermediate. The choice of which carbonyl group is attacked first is a crucial factor determining the final regiochemistry of the product. acs.orgorganic-chemistry.org
Dehydration and Hydrazone Formation: The initial adduct is unstable and readily undergoes dehydration to form a keto-hydrazone intermediate.
Intramolecular Cyclization: The remaining free amino group (-NH2) of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step forms a five-membered heterocyclic intermediate, typically a pyrazoline derivative (a 4,5-dihydro-1H-pyrazole). mdpi.comresearchgate.net
Aromatization: The final step involves the elimination of a second molecule of water from the pyrazoline intermediate to yield the stable aromatic pyrazole ring. researchgate.net
An alternative pathway involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine. semanticscholar.orgthepharmajournal.com For the target compound, this would involve the reaction of 1-phenyl-3-(m-tolyl)prop-2-en-1-one with hydrazine. The mechanism follows a Michael addition of hydrazine to the β-carbon of the chalcone (B49325), followed by intramolecular cyclization and subsequent oxidation or dehydration to yield the pyrazole. mdpi.comnih.gov The intermediate in this case is a pyrazoline, which must be oxidized to the corresponding pyrazole. mdpi.com
Table 1: Key Intermediates in Pyrazole Synthesis
| Intermediate | Precursor Type | Description |
| Carbinolamine | 1,3-Diketone | Initial adduct from the attack of hydrazine on a carbonyl group. |
| Keto-hydrazone | 1,3-Diketone | Formed after the dehydration of the initial carbinolamine adduct. |
| Pyrazoline | Chalcone / 1,3-Diketone | A 4,5-dihydro-1H-pyrazole ring formed via intramolecular cyclization. mdpi.com |
Kinetic and Thermodynamic Aspects of Reaction Mechanisms
The formation of pyrazoles can be subject to either kinetic or thermodynamic control, depending on the reaction conditions and the nature of the substrates. nih.gov The distinction is particularly important when unsymmetrical precursors are used, which can lead to a mixture of regioisomers.
Kinetic Control: At lower temperatures or with shorter reaction times, the product distribution is governed by the relative rates of the initial competing reaction pathways. The product that is formed faster (i.e., via the transition state with the lower activation energy) will predominate. researchgate.net In the reaction of an unsymmetrical 1,3-diketone with hydrazine, the initial attack will preferentially occur at the more electrophilic (less sterically hindered) carbonyl carbon. organic-chemistry.org
Thermodynamic Control: Under conditions of higher temperatures, longer reaction times, or in the presence of an acid or base catalyst that allows for the equilibration of intermediates, the reaction is under thermodynamic control. The final product ratio will reflect the relative thermodynamic stabilities of the possible isomers. The most stable regioisomer will be the major product, even if it is formed more slowly. nih.gov
Studies on related pyrazole syntheses have shown that factors like solvent polarity and the choice of catalyst can significantly influence whether a reaction proceeds under kinetic or thermodynamic control. nih.govresearchgate.net For instance, the synthesis of certain 3,5-disubstituted pyrazoles from heteropropargyl precursors was found to be under kinetic control, leading to the pyrazole product, whereas different conditions favored a thermodynamically controlled cycloisomerization to a furan (B31954) derivative. nih.gov
Computational Studies of Reaction Mechanisms (e.g., Transition State Analysis, Isomerization Mechanisms)
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of pyrazole synthesis and isomerization. eurasianjournals.comresearchgate.net These studies provide insights into molecular geometries, electronic properties, and the energetics of reaction pathways that are often difficult to obtain experimentally.
Transition State Analysis: DFT calculations are used to model the structures and energies of transition states for each step of the reaction mechanism. researchgate.net By comparing the activation energies (the energy difference between reactants and the transition state), researchers can predict the most likely reaction pathway and understand the factors controlling reaction rates and selectivity. For example, computational models can determine the activation barriers for hydrazine attacking each of the non-equivalent carbonyl groups in 1-phenyl-3-(m-tolyl)propane-1,3-dione, thereby predicting the regiochemical outcome. researchgate.net
Isomerization Mechanisms: Pyrazoles can exist as tautomers, most commonly involving the migration of the N-H proton between the two nitrogen atoms (annular tautomerism). mdpi.com While the two tautomers of this compound are identical due to symmetry, in unsymmetrical N-unsubstituted pyrazoles, this equilibrium is crucial. Computational studies have investigated the kinetics of this water-assisted 1,2-proton transfer, calculating the activation energies for the tautomerization process. mdpi.com Furthermore, photochemical isomerization pathways, which can lead to the scrambling of ring atoms through high-energy intermediates like Dewar isomers, have also been explored using ab initio methods. researchgate.net
Table 2: Applications of Computational Methods in Pyrazole Chemistry
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of reaction pathways, prediction of regioselectivity, calculation of activation energies. researchgate.net |
| Ab Initio Methods | Photochemical Isomerization | Analysis of excited states and high-energy intermediates in ring scrambling reactions. researchgate.net |
| Molecular Dynamics (MD) | Solvation and Dynamics | Understanding the role of solvent molecules in proton transfer and tautomer stabilization. eurasianjournals.com |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Identification of electrophilic and nucleophilic sites on reactants to predict reaction outcomes. researchgate.net |
Regioselectivity and Stereoselectivity in Pyrazole-Forming Reactions
Regioselectivity: The issue of regioselectivity is paramount in the synthesis of unsymmetrically substituted pyrazoles like this compound from their logical precursors. The reaction of 1-phenyl-3-(m-tolyl)propane-1,3-dione with hydrazine can potentially yield two regioisomers:
This compound
5-Phenyl-3-(m-tolyl)-1H-pyrazole
The classic Knorr pyrazole synthesis, which uses 1,3-diketones, often suffers from a lack of regiospecificity, yielding mixtures of isomers. acs.orgnih.gov The regiochemical outcome is determined by which nitrogen of the hydrazine attacks which carbonyl group first. This is influenced by both electronic and steric factors. organic-chemistry.org
Electronic Effects: The carbonyl carbon adjacent to the more electron-withdrawing aryl group will be more electrophilic and thus more susceptible to nucleophilic attack. The phenyl group is generally considered slightly more electron-withdrawing than the m-tolyl group.
Steric Effects: The less sterically hindered carbonyl group is more accessible for attack. The relative steric bulk of the phenyl versus the m-tolyl group can influence the direction of the initial attack.
To overcome the poor regioselectivity of the Knorr synthesis, several strategies have been developed. These include the use of α,β-acetylenic ketones or other precursors where the difference in reactivity between the electrophilic centers is more pronounced, allowing for better control. acs.org Another approach involves the reaction of N-arylhydrazones with nitroolefins, which is intrinsically more regiospecific due to the significant electronegativity difference between the nitrogen and carbon atoms of the hydrazone. acs.orgorganic-chemistry.org
Stereoselectivity: In the synthesis of the final aromatic pyrazole product, stereoselectivity is not a concern as the ring is planar and achiral. However, stereoselectivity can be relevant in the formation of the non-aromatic pyrazoline intermediates. organic-chemistry.org When a chalcone reacts with hydrazine, a new stereocenter is created at the C4 and C5 positions of the resulting pyrazoline ring. The relative stereochemistry (cis vs. trans) of the substituents on this intermediate can be influenced by the reaction mechanism and conditions, though this stereochemistry is lost upon aromatization to the pyrazole.
Structural Diversification and Chemical Space Exploration Based on the 3 Phenyl 5 M Tolyl 1h Pyrazole Scaffold
Design and Synthesis of Substituted Analogues and Homologues of 3-Phenyl-5-(m-tolyl)-1H-pyrazole
The synthesis of substituted analogues and homologues of this compound can be achieved through various established and novel synthetic methodologies. A common and versatile approach is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net For the synthesis of the core this compound, the corresponding 1-(m-tolyl)-3-phenyl-1,3-propanedione would be reacted with hydrazine hydrate (B1144303).
Further diversification can be achieved by introducing substituents at various positions of the pyrazole scaffold.
N-Substitution: The pyrazole nitrogen (N1) can be readily substituted by reacting the 1H-pyrazole with various electrophiles. For instance, N-phenylation or N-alkylation can be accomplished using appropriate aryl halides or alkyl halides. A general method for the direct preparation of N-substituted pyrazoles involves the reaction of primary amines with a 1,3-dicarbonyl compound and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov This allows for the introduction of a wide range of substituents at the N1 position, thereby creating a library of analogues. For example, the synthesis of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole demonstrates the feasibility of introducing substituted phenyl rings at the N1 position. nih.gov
C4-Substitution: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Halogenation, for instance, can be a key step for further functionalization.
Substitution on the Aryl Rings: Modifications can also be made to the phenyl and m-tolyl rings. Starting from substituted acetophenones or benzaldehydes allows for the introduction of a wide array of functional groups on these aryl moieties. A study on 3,5-diaryl-1H-pyrazoles showed that analogues bearing electron-withdrawing groups on one aryl ring and electron-donating groups on the other can be synthesized to explore structure-activity relationships. nih.gov
The synthesis of homologues, which involves the introduction of methylene (B1212753) bridges or other alkyl chains, can be envisioned by using appropriately modified starting materials. For example, using a phenylacetyl or a tolylacetyl derivative in the initial condensation step would lead to the formation of homologues with extended alkyl chains.
A variety of synthetic protocols have been developed for pyrazole synthesis, including tandem reactions, cycloaddition reactions, and multicomponent reactions, some of which are performed under environmentally friendly conditions. nih.govresearchgate.net
Table 1: Examples of Synthesized Substituted Pyrazole Derivatives
| Compound Name | Starting Materials | Key Features | Reference |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Aniline, 2,4-pentanedione | N-phenyl substitution | nih.gov |
| 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 4-Methoxyaniline, 2,4-pentanedione | N-substituted phenyl ring | nih.gov |
| 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone | 1-(3-Methylphenyl)-5-phenyl-1H-pyrazole derivative | C4-sulfenylation and C3-acetylation | nih.gov |
| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate | (E)-ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, phenylhydrazine (B124118) hydrochloride | N-phenyl, C5-p-tolyl substitution | najah.edu |
| 1-Phenyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Not specified | C3-trifluoromethyl substitution | pharmaffiliates.com |
Incorporation of the this compound Moiety into Fused Heterocyclic Systems
The this compound scaffold can be incorporated into more complex molecular architectures, such as fused heterocyclic systems. This is a common strategy in medicinal chemistry to explore new chemical space and to develop compounds with enhanced biological activities. Two prominent examples of such fused systems are pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.
The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov For instance, 5-amino-1-phenylpyrazole (B52862) can be cyclized with unsaturated ketones in the presence of a catalyst like ZrCl4 to yield pyrazolo[3,4-b]pyridines. nih.gov A modified Doebner's method, reacting 5-aminopyrazoles with aromatic aldehydes and ketones, has also been successfully employed. nih.gov If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of two regioisomers can be formed, and the product ratio depends on the relative electrophilicity of the two carbonyl groups. nih.gov
Pyrazolo[1,5-a]pyrimidines are structural isomers of pyrazolo[3,4-b]pyridines and can be synthesized from 5-aminopyrazoles. nih.gov The reaction of 5-aminopyrazoles with β-enaminones or β-dicarbonyl compounds can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. The regioselectivity of the reaction is often directed by the nucleophilicity of the amino groups in the starting aminopyrazole. nih.gov Palladium-catalyzed cross-coupling reactions have also been utilized to introduce diverse functional groups, thereby increasing the structural diversity of the resulting fused systems. chimia.ch A Rh(III)-catalyzed C-H activation/cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynoates or alkynamides. rsc.org
Table 2: Synthesis of Fused Heterocyclic Systems from Pyrazole Precursors
| Fused System | Starting Materials | Reaction Type | Reference |
| Pyrazolo[3,4-b]pyridines | 5-Amino-1-phenylpyrazole, α,β-unsaturated ketones | Cyclization with ZrCl4 catalyst | nih.gov |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, aromatic aldehydes, ketones | Modified Doebner's method | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-enaminones | Cyclocondensation | nih.gov |
| Pyrazolo[1,5-a]quinazolines | Phenyl-1H-pyrazol-5-amine, alkynoates/alkynamides | Rh(III)-catalyzed [5+1] annulation | rsc.org |
Influence of Substituents on Molecular Structure and Reactivity of Pyrazole Derivatives
The electronic properties of substituents on the aryl rings of 3,5-diarylpyrazoles significantly influence the molecular structure and reactivity of the compound. These effects can be broadly categorized into inductive and resonance effects.
Inductive effects are transmitted through sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups, such as halogens or nitro groups, decrease the electron density of the pyrazole ring, making it less reactive towards electrophiles. Conversely, electron-donating groups, like alkyl groups (e.g., the methyl group in the m-tolyl substituent), increase the electron density, thereby activating the ring towards electrophilic attack. researchgate.net
Resonance effects involve the delocalization of pi-electrons between the substituent and the aromatic system. Substituents with lone pairs, such as hydroxyl or amino groups, can donate electron density to the ring via resonance, which is a powerful activating effect. On the other hand, groups with pi bonds, like carbonyl or cyano groups, can withdraw electron density through resonance, deactivating the ring. thermofisher.com
Scaffold Hopping and Bioisosteric Replacements Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design new compounds with improved properties while retaining the desired biological activity. chimia.ch These strategies are particularly relevant for the 3,5-diarylpyrazole scaffold.
Scaffold hopping involves replacing the central pyrazole core with another heterocyclic system that maintains a similar spatial arrangement of the key pharmacophoric groups (the phenyl and m-tolyl rings in this case). For example, a pyrazoline scaffold has been explored as a hop from a pyrazole core in the design of cannabinoid receptor ligands. nih.gov Another approach could be the conversion of the pyrazole ring into a pyrimidine, a transformation that has been developed for certain pyrazole derivatives. chimia.ch
Bioisosteric replacement focuses on substituting one part of the molecule, such as an atom or a functional group, with another that has similar physical or chemical properties. researchgate.netspirochem.com This is often done to improve pharmacokinetic properties, reduce toxicity, or explore new intellectual property space.
For the this compound scaffold, several bioisosteric replacements can be considered:
Replacement of the Phenyl or m-Tolyl Ring: One of the aryl rings could be replaced by another aromatic or heteroaromatic ring. For instance, a thiophene (B33073) ring has been successfully used as a bioisostere for a phenyl ring at the 5-position of a pyrazole. rsc.org Other heterocycles like furan (B31954), pyridine, or thiazole (B1198619) could also be explored.
Replacement of the Methyl Group on the Tolyl Ring: The methyl group could be replaced with other small alkyl groups, halogens (like fluorine or chlorine), or a trifluoromethyl group to modulate the electronic and steric properties. pharmaffiliates.com
Classical and Non-classical Bioisosteres: A wide range of bioisosteric replacements for a phenyl ring have been documented, including various 5- and 6-membered heterocycles. Non-classical bioisosteres, such as cubane (B1203433) or bicyclo[1.1.1]pentane, are also being explored to introduce more three-dimensional character into drug-like molecules.
These strategies allow for the systematic modification of the this compound scaffold to optimize its properties for specific applications.
Emerging Research Directions and Future Perspectives in 3 Phenyl 5 M Tolyl 1h Pyrazole Chemistry
Advancements in Sustainable Synthesis of Pyrazole (B372694) Derivatives
The principles of green chemistry are increasingly central to the synthesis of pyrazole derivatives, aiming to reduce environmental impact and improve efficiency. Traditional methods often rely on hazardous solvents and stoichiometric reagents, prompting a shift towards more sustainable alternatives. Recent advancements focus on several key strategies:
Microwave-Assisted and Grinding Techniques: Green synthesis methods such as microwave irradiation and solvent-free grinding have been successfully employed for the synthesis of heterocyclic compounds bearing a pyrazole moiety. nih.gov These techniques offer significant advantages, including shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov
Aqueous Methods: Water, as a benign and abundant solvent, is an attractive medium for organic synthesis. Environmentally friendly protocols for synthesizing pyrazole derivatives in water have been developed, often in the presence of catalysts like CeO2/CuO@GQDs@NH2 nanocomposites or surfactants such as cetyltrimethylammonium bromide (CTAB). thieme-connect.com These methods avoid the use of volatile and toxic organic solvents. thieme-connect.com
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, represent a significant step forward in green synthesis. For instance, the chlorination of pyrazoles has been achieved using trichloroisocyanuric acid in a solvent-free process, which is rapid, high-yielding, and avoids the need for purification by column chromatography. rsc.org
Photocatalysis: The use of light to drive chemical reactions offers a mild and sustainable synthetic route. A photocatalytic synthesis of 1,5-diaryl pyrazoles from arenediazoniums and arylcyclopropanols has been reported, proceeding under mild conditions with a ruthenium-based photocatalyst and blue-light irradiation. acs.org This method demonstrates high regiocontrol and compatibility with a wide range of functional groups. acs.org
These sustainable approaches are crucial for the future production of 3-Phenyl-5-(m-tolyl)-1H-pyrazole and related compounds, making their synthesis more economically viable and environmentally responsible.
Role of Computational Chemistry in Novel Pyrazole Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of novel pyrazole derivatives. By predicting molecular properties and interactions, these methods accelerate the development process and reduce the need for extensive empirical screening.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic and structural properties of pyrazole derivatives. For instance, DFT studies on pyrazole-carboxamides have been used to optimize geometries and explain electronic and charge transfer properties based on Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs). jcsp.org.pk Such studies provide insights into the stability and reactivity of these compounds. jcsp.org.pk A study on a derivative closely related to the subject compound, 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c] nih.govscientific.netnih.govOxadiazole, utilized DFT to compare theoretical calculations with experimental data on its structure and electronic properties. scientific.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to establish a correlation between the chemical structure of pyrazole derivatives and their biological activity. These models have been successfully used to verify the efficacy of 3,5-diaryl-1H-pyrazole derivatives as potential inhibitors of enzymes like acetylcholinesterase. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Molecular docking simulations have been used to investigate the binding modes of 3,5-diaryl-pyrazole derivatives to cancer-related receptors like EGFR and VEGFR2, providing insights into their potential as anticancer agents. nih.gov
The integration of these computational methods allows for the in silico screening and design of new pyrazole compounds, such as derivatives of this compound, with tailored electronic, optical, or biological properties.
Exploration of Pyrazole Scaffold in Advanced Materials Chemistry (e.g., Photophysical Applications, Organic Electronics)
The unique structural and electronic properties of the pyrazole scaffold make it an attractive building block for advanced materials. Research in this area is expanding beyond traditional biological applications into the realm of materials science.
Photophysical Applications: Pyrazole derivatives are being investigated for their fluorescent properties. Some pyrazoloquinoline derivatives, for example, exhibit moderate fluorescence and have been studied for their potential use in molecular logic gates. researchgate.net The photophysical properties are often tuned by the substituents on the pyrazole core, influencing the deactivation mechanism of the excited state. researchgate.net
Organic Electronics: The development of novel organic semiconductor materials is crucial for next-generation electronic devices. Diaryl-substituted heterocyclic compounds are being explored for their potential in this field. scilit.com While specific research on this compound in organic electronics is nascent, related structures like carbazole (B46965) and imidazole (B134444) derivatives have been synthesized and tested as materials for Organic Light-Emitting Diodes (OLEDs), demonstrating their potential as hosts for phosphorescent emitters or as charge-transporting materials. mdpi.com The incorporation of nitrogen-containing heterocycles like pyrazole can impart unique electronic structures beneficial for these applications. rsc.org
Nonlinear Optics (NLO): Certain pyrazole derivatives have been investigated for their nonlinear optical properties. Theoretical calculations and experimental studies using techniques like the Z-scan method have shown that some pyrazole compounds are potential candidates for optical limiting applications. researchgate.netresearchgate.net
The versatility of the pyrazole ring, combined with the ability to modify its substituents, offers a promising platform for the development of new functional materials with tailored optical and electronic properties.
Interdisciplinary Research Integrating Pyrazole Chemistry and Advanced Methodologies
The future of research on this compound and its analogues lies in the convergence of multiple scientific disciplines. The synthesis, characterization, and application of these compounds are no longer confined to traditional organic chemistry but are part of a broader, integrated scientific endeavor.
A typical modern research workflow for a novel pyrazole derivative might involve:
Design and Prediction: Initial design and property prediction using computational tools like DFT and QSAR. jcsp.org.pknih.gov
Sustainable Synthesis: Synthesis of the target compound using green chemistry principles, such as microwave-assisted reactions or photocatalysis. nih.govacs.org
Advanced Characterization: Thorough structural and photophysical characterization using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and steady-state and time-resolved fluorescence spectroscopy. scientific.netresearchgate.net
Application-Specific Evaluation: Testing the compound for specific applications, which could range from biological assays (e.g., anticancer or anti-inflammatory activity) to materials science testing (e.g., performance in an OLED device). mdpi.comnih.govmdpi.com
Iterative Optimization: Using the experimental results to refine the computational models and design the next generation of improved compounds.
This interdisciplinary approach, which combines synthetic chemistry with computational modeling, advanced spectroscopy, and materials science or biology, is essential for unlocking the full potential of the pyrazole scaffold and developing innovative solutions for medicine and technology. For instance, the development of novel 1,5-diaryl pyrazole derivatives as anti-inflammatory and anticancer agents involved a combination of molecular modeling, chemical synthesis, and in vitro biological evaluation. mdpi.com Similarly, research into pyrazole derivatives as anticancer agents often integrates synthesis, biological evaluation against cancer cell lines, and molecular docking studies to understand their mechanism of action. nih.gov
Q & A
Q. What are the common synthetic routes for 3-Phenyl-5-(m-tolyl)-1H-pyrazole, and how are reaction yields optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. A robust method involves refluxing 1,3-diphenylpropane-1,3-dione with m-tolylhydrazine in a 1:1 mixture of acetic acid and methanol, yielding 79% isolated product (Scheme 2.6, ). For multi-component approaches, arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide can be combined under neutral conditions, though yields vary depending on substituent steric effects . Optimization includes adjusting solvent polarity (e.g., DCE for Rh-catalyzed reactions) and stoichiometric ratios of Cu(OAc)₂·H₂O as an oxidant .
Q. How can tautomeric forms of pyrazole derivatives be distinguished experimentally?
Methodological Answer: Tautomerism between 3-aryl and 5-aryl pyrazole isomers (e.g., 3-(4-fluorophenyl)-1H-pyrazole vs. 5-(4-fluorophenyl)-1H-pyrazole) is resolved via:
- X-ray crystallography : Directly visualizes molecular packing and tautomeric ratios ().
- ¹H NMR : Chemical shifts of NH protons (δ ~10–12 ppm) and coupling patterns differentiate isomers. For example, deshielded aromatic protons in the 5-aryl tautomer due to resonance effects .
Advanced Research Questions
Q. How can Rh(III)-catalyzed C–H activation be employed to functionalize this compound?
Methodological Answer: Rhodium catalysts (e.g., [Rh(MeCN)₃Cp*][PF₆]₂) enable regioselective annulation with α-diazocarbonyl compounds. Key steps:
Substrate Preparation : Use 1.0 mmol pyrazole, 5 mol% Rh catalyst, and 2.5 mmol Cu(OAc)₂·H₂O in DCE .
Reaction Monitoring : Crude ¹H NMR identifies regioisomeric ratios (e.g., 1:1 for 3bb and 3bb′).
Purification : Column chromatography (10% ethyl acetate/dichloromethane) separates products. Gram-scale reactions retain >90% yield .
Q. How do substituent modifications influence antiproliferative activity in pyrazole-based analogs?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., CF₃ at C-3) enhance tubulin polymerization inhibition (IC₅₀ <1 µM) .
- 3',4',5'-Trimethoxyphenyl moieties at C-4 improve cytotoxicity (e.g., 4c vs. CA-4: IC₅₀ = 0.8 vs. 1.2 nM in MDA-MB-231 cells) .
Experimental Design : - In vitro assays : Six cancer cell lines + tubulin polymerization inhibition.
- In vivo validation : Orthotopic murine models (5 mg/kg dose vs. 30 mg/kg CA-4P) .
Q. How should researchers address contradictory regioisomer ratios in catalytic reactions?
Methodological Answer: Conflicting regioisomer ratios (e.g., 1:1 vs. 3:1 in Rh-catalyzed annulation) arise from:
- Substituent electronic effects : Meta-substituted aryl groups (e.g., 1m) favor single isomers (77% yield), while para-methoxy groups (1n) yield 25:75 ratios .
- Temperature control : Raising to 60°C improves reactivity for sterically hindered substrates .
Resolution : Use DFT calculations to predict regioselectivity and optimize catalyst loading (e.g., 5 mol% Rh vs. 10 mol% Pd) .
Q. What advanced techniques characterize thermal stability in pyrazole-based energetic materials?
Methodological Answer: For derivatives like bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole:
- DSC/TGA : Measure decomposition onset (>300°C) and exothermic peaks.
- X-ray crystallography : Reveals Hofmeister anion interactions (e.g., NO₃⁻ or ClO₄⁻) stabilizing nitrogen-rich frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
